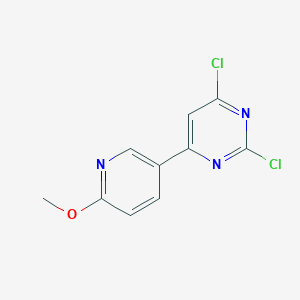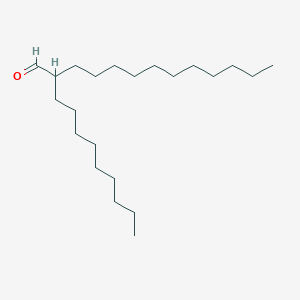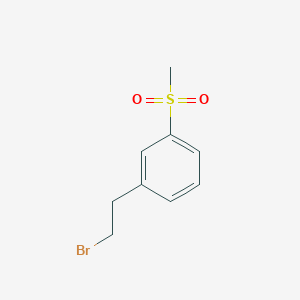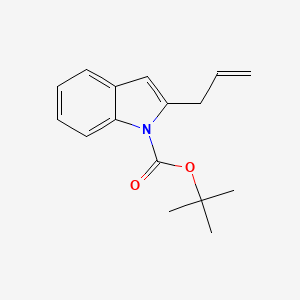
2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of chlorine and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichloropyrimidine and 6-methoxy-3-pyridinecarboxaldehyde.
Condensation Reaction: The key step involves the condensation of 2,4-dichloropyrimidine with 6-methoxy-3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. This reaction is usually carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of cost-effective starting materials are crucial for large-scale production.
化学反应分析
Types of Reactions
2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 of the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions. Solvents like DMF or dimethyl sulfoxide (DMSO) are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anticancer and antiviral agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study various biological processes and molecular interactions.
作用机制
The mechanism of action of 2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and methoxy groups enhances its binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of enzymes involved in critical biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methoxy-1,3,5-triazine: This compound has a similar structure but contains a triazine ring instead of a pyrimidine ring.
2,4-Dichloro-6-(methoxymethyl)pyrimidine: This compound has a methoxymethyl group instead of a methoxy group.
Uniqueness
2,4-Dichloro-6-(6-methoxy-3-pyridinyl)pyrimidine is unique due to the presence of both pyrimidine and pyridine rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1215104-03-2 |
|---|---|
分子式 |
C10H7Cl2N3O |
分子量 |
256.08 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(6-methoxypyridin-3-yl)pyrimidine |
InChI |
InChI=1S/C10H7Cl2N3O/c1-16-9-3-2-6(5-13-9)7-4-8(11)15-10(12)14-7/h2-5H,1H3 |
InChI 键 |
CZECYMGIJLWWJY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)


![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)

![9-Ethyl-N-[6-(thiophen-3-YL)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B12626996.png)


![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)
